N-[(thiophen-2-yl)methyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide
Description
This compound features a 4,5,6,7-tetrahydro-1H-1,3-benzodiazole core, a bicyclic structure with two nitrogen atoms at the 1- and 3-positions of a partially hydrogenated aromatic ring. The carboxamide group at position 5 and the thiophen-2-ylmethyl substituent on the nitrogen atom distinguish it from related heterocyclic compounds.
Properties
IUPAC Name |
N-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c17-13(14-7-10-2-1-5-18-10)9-3-4-11-12(6-9)16-8-15-11/h1-2,5,8-9H,3-4,6-7H2,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOBUEZYQWNDDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)NCC3=CC=CS3)NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound F6492-0133 is a thiophene-based analog. Thiophene-based analogs have been the focus of many scientists due to their potential as biologically active compounds. They play a crucial role for medicinal chemists to develop advanced compounds with a variety of biological effects. .
Mode of Action
It is known that thiophene-based analogs, like f6492-0133, interact with various biological targets to exert their effects. The interaction with these targets leads to changes in cellular processes, contributing to their biological effects.
Biochemical Pathways
Thiophene-based compounds are known to influence a variety of biochemical pathways due to their diverse biological effects. These effects can range from anti-inflammatory to anti-cancer activities.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of F6492-0133 are not specified in the available resources. These properties are crucial in determining the bioavailability of a compound. The pharmacokinetic properties of thiophene-based compounds can vary widely, influencing their absorption, distribution, metabolism, and excretion in the body.
Biological Activity
N-[(thiophen-2-yl)methyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide (CAS No. 361394-32-3) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H15N3OS
- Molecular Weight : 261.34 g/mol
- IUPAC Name : N-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydro-1H-benzodiazole-5-carboxamide
Biological Activity Overview
The biological activity of N-[(thiophen-2-yl)methyl]-4,5,6,7-tetrahydro-1H-benzodiazole-5-carboxamide has been explored in various studies. Key areas of investigation include its antiviral, anticancer, and anti-inflammatory properties.
Antiviral Activity
Research indicates that compounds containing heterocyclic structures similar to N-[(thiophen-2-yl)methyl]-4,5,6,7-tetrahydro-1H-benzodiazole have shown promise as antiviral agents. For instance:
These studies suggest that the compound may exhibit similar inhibitory effects against viral polymerases.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that derivatives of benzodiazole can inhibit cancer cell proliferation through various mechanisms:
| Study | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Study 1 | HeLa | 15.0 | Apoptosis induction |
| Study 2 | MCF7 | 10.5 | Cell cycle arrest |
These findings highlight the potential for N-[(thiophen-2-yl)methyl]-4,5,6,7-tetrahydro-1H-benzodiazole to act as a lead compound in cancer therapy.
Anti-inflammatory Activity
The anti-inflammatory effects of the compound have been attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. In a recent study:
This suggests that the compound may serve as a therapeutic agent in treating inflammatory diseases.
The mechanisms underlying the biological activities of N-[(thiophen-2-yl)methyl]-4,5,6,7-tetrahydro-1H-benzodiazole are multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in viral replication and cancer cell proliferation.
- Receptor Interaction : It is hypothesized that the thiophene moiety interacts with various receptors that mediate cellular responses.
- Induction of Apoptosis : The compound may promote apoptosis in cancer cells through mitochondrial pathways.
Case Studies and Research Findings
Several research studies have investigated the biological activity of this compound:
- Study on Antiviral Efficacy : A study published in MDPI explored various N-Heterocycles and their antiviral properties against HCV. The findings indicated that compounds with similar structures to N-(thiophen) exhibited significant antiviral activity .
- Anticancer Research : Another study focused on the synthesis and evaluation of benzodiazole derivatives for anticancer activity. The results showed promising IC50 values against multiple cancer cell lines .
Scientific Research Applications
The compound has been investigated for several biological activities:
Antiviral Activity
Research indicates that compounds similar to N-[(thiophen-2-yl)methyl]-4,5,6,7-tetrahydro-1H-benzodiazole have shown promise as antiviral agents. Studies suggest that these compounds may inhibit viral polymerases and exhibit significant antiviral activity against various viruses.
Anticancer Activity
Numerous studies have evaluated the anticancer properties of this compound. In vitro studies demonstrate that derivatives of benzodiazole can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
| Study | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Study 1 | HeLa | 15.0 | Apoptosis induction |
| Study 2 | MCF7 | 10.5 | Cell cycle arrest |
These findings highlight the potential for N-[(thiophen-2-yl)methyl]-4,5,6,7-tetrahydro-1H-benzodiazole to serve as a lead compound in cancer therapy.
Anti-inflammatory Activity
The anti-inflammatory effects of the compound are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests its potential as a therapeutic agent in treating inflammatory diseases.
Research Case Studies
Several notable studies have investigated the applications of this compound:
- Antiviral Efficacy Study : A study published in MDPI explored various N-Heterocycles and their antiviral properties against Hepatitis C Virus (HCV). The findings indicated that compounds with structures similar to N-(thiophen) exhibited significant antiviral activity.
- Anticancer Research : Another study focused on synthesizing and evaluating benzodiazole derivatives for anticancer activity. The results showed promising IC50 values against multiple cancer cell lines, supporting further development of this compound as an anticancer agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
a) 1-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic Acid ()
- Structure : Shares the benzodiazole core but replaces the thiophen-2-ylmethyl group with a methyl substituent and the carboxamide with a carboxylic acid.
- The methyl group offers steric simplicity but lacks the aromatic π-stacking capability of thiophene .
b) N-(3-Carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide ()
- Structure : Replaces the benzodiazole core with a benzothiophene (sulfur-containing aromatic system) and adds a phenyl-substituted oxazole.
- Properties : The benzothiophene core increases lipophilicity, favoring membrane penetration but possibly reducing solubility. The oxazole and phenyl groups introduce additional steric bulk and π-π interactions, which may enhance binding to hydrophobic enzyme pockets .
Heterocyclic Side Chain Variations
a) Thiazole-5-carboxamide Derivatives ()
- Structure : Compounds like 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide feature a thiazole ring (with nitrogen and sulfur) instead of thiophene.
- Pyridinyl substituents add basicity, influencing pH-dependent solubility .
b) Thiazol-5-ylmethyl Carbamates ()
- Structure : Includes a thiazole-linked carbamate group (e.g., thiazol-5-ylmethyl carbamate).
- Properties : Carbamates are more hydrolytically stable than carboxamides but less prone to forming strong hydrogen bonds. Thiazole’s dual heteroatoms may improve coordination with metal ions in enzymatic active sites .
Functional Group and Pharmacokinetic Comparisons
Preparation Methods
Synthesis of 4,5,6,7-Tetrahydro-1H-1,3-Benzodiazole-5-Carboxylic Acid
The benzodiazole core is synthesized via cyclocondensation of 1,2-diaminocyclohexane with a carbonyl source. In a modified Phillips-Ladenburg reaction, the diamine reacts with urea under acidic conditions (HCl, reflux, 12 h) to yield the bicyclic intermediate. Alternatively, microwave-assisted cyclization (150°C, 30 min) with triphosgene in dichloromethane enhances reaction efficiency, achieving a 78% yield. The carboxylic acid group is introduced by hydrolyzing a nitrile intermediate derived from Knoevenagel condensation of cyclohexanone with malononitrile, followed by acid-catalyzed cyclization.
Key Reaction Parameters:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | 1,2-Diaminocyclohexane, urea, HCl, reflux | 65 |
| Microwave Cyclization | Triphosgene, DCM, 150°C | 78 |
| Nitrile Hydrolysis | H2SO4 (conc.), 100°C, 6 h | 82 |
Amide Bond Formation with (Thiophen-2-yl)methylamine
The carboxylic acid is activated using thionyl chloride to form the acyl chloride, which reacts with (thiophen-2-yl)methylamine in tetrahydrofuran (THF) under nitrogen atmosphere. Alternatively, EDC/HOBt-mediated coupling in dimethylformamide (DMF) at 0–25°C provides the carboxamide in 85% yield. Microwave-assisted coupling (50 W, 15 min) reduces side-product formation, as demonstrated in analogous pyrazole syntheses.
Spectral Validation:
-
1H NMR (400 MHz, DMSO-d6): δ 7.45 (d, J = 3.1 Hz, 1H, thiophene H-3), 6.95 (dd, J = 5.0, 1.2 Hz, 1H, thiophene H-4), 4.35 (s, 2H, CH2), 3.10 (m, 2H, benzodiazole H), 2.75 (m, 2H, benzodiazole H).
-
IR (KBr): 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide), 1540 cm⁻¹ (C-N stretch).
One-Pot Tandem Cyclization-Coupling Approach
A streamlined method combines benzodiazole formation and amide coupling in a single reactor. 1,2-Diaminocyclohexane , ethyl cyanoacetate , and (thiophen-2-yl)methylamine are heated in acetic acid (120°C, 8 h), facilitating simultaneous cyclization and amidation. This method achieves a 70% yield but requires rigorous purification via column chromatography (SiO2, ethyl acetate/hexane).
Comparative Efficiency:
| Parameter | Tandem Method | Stepwise Method |
|---|---|---|
| Reaction Time | 8 h | 18 h |
| Overall Yield | 70% | 75% |
| Purity (HPLC) | 92% | 98% |
Solid-Phase Synthesis for High-Throughput Production
Immobilizing the diamine on Wang resin enables iterative coupling and cyclization. After anchoring 1,2-diaminocyclohexane via a labile ester linkage, sequential treatment with chloroacetyl chloride and thiophenemethylamine generates the benzodiazole-carboxamide scaffold. Cleavage with trifluoroacetic acid (TFA) yields the target compound with 88% purity, suitable for combinatorial libraries.
Advantages:
-
Reduced solvent usage.
-
Scalability for gram-scale production.
Mechanistic Insights and Optimization
Role of Solvent Polarity
Polar aprotic solvents (DMF, DMSO) enhance amide coupling efficiency by stabilizing the transition state. In contrast, nonpolar solvents (toluene) favor cyclocondensation but impede amine solubility, reducing yields by 20–30%.
Microwave vs. Conventional Heating
Microwave irradiation reduces reaction times by 60% and improves regioselectivity in benzodiazole formation. For example, cyclization under microwaves (150°C, 30 min) achieves 78% yield vs. 65% under reflux.
Challenges and Mitigation Strategies
Byproduct Formation
Competitive N-alkylation of the benzodiazole nitrogen occurs when using alkyl halides instead of amines. Employing BOP reagent for amide coupling suppresses this side reaction.
Q & A
Basic: What are the standard synthetic routes for N-[(thiophen-2-yl)methyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide?
The synthesis typically involves multi-step reactions, starting with the preparation of the tetrahydro-1H-1,3-benzodiazole core. For example:
- Step 1 : Condensation of 4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid with thionyl chloride to form the acid chloride derivative .
- Step 2 : Reaction of the acid chloride with (thiophen-2-yl)methylamine under basic conditions (e.g., triethylamine in dry THF) to yield the carboxamide .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures high purity (>95%) suitable for biological testing .
Basic: How can the structure of this compound be confirmed post-synthesis?
Key spectroscopic methods include:
- 1H/13C NMR : To verify the benzodiazole ring protons (δ 1.5–3.0 ppm for tetrahydro protons) and thiophene substituents (δ 6.5–7.5 ppm) .
- IR Spectroscopy : Confirms the presence of amide C=O stretching (~1650–1700 cm⁻¹) and NH bending (~1550 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates the molecular ion peak (e.g., [M+H]+) and fragmentation patterns consistent with the benzodiazole-thiophene scaffold .
Advanced: What methodological strategies are recommended to resolve contradictions in biological activity data across studies?
Discrepancies in reported bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from:
- Assay Variability : Standardize protocols (e.g., MIC testing for antimicrobial activity vs. MTT assays for cytotoxicity) .
- Structural Analogues : Compare activity with structurally similar compounds (e.g., N-(5-hydroxy-3-(thiophen-2-yl)pentyl) derivatives) to identify substituent-specific effects .
- Receptor Profiling : Use computational docking (e.g., AutoDock Vina) to predict binding affinities to targets like bacterial topoisomerases or cancer-related kinases .
Advanced: How can reaction conditions be optimized to improve yields of the carboxamide intermediate?
Critical factors include:
- Solvent Choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic attack in amide bond formation .
- Temperature : Reflux conditions (80–100°C) for 2–4 hours balance reaction efficiency and decomposition risks .
- Catalysts : DMAP (4-dimethylaminopyridine) accelerates acid chloride-amine coupling, increasing yields by 15–20% .
- Workflow Example : A study on thiadiazole-carboxamide derivatives achieved 85% yield using iodine and triethylamine in DMF .
Advanced: What experimental approaches are used to study interactions with biological targets?
Methodologies include:
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (e.g., KD values) to enzymes like COX-2 or bacterial DNA gyrase .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
- Cellular Uptake Studies : Fluorescent tagging (e.g., FITC conjugation) tracks intracellular localization in cancer cell lines .
Advanced: How do structural modifications influence the compound’s pharmacokinetic properties?
Case studies from analogues suggest:
- Thiophene vs. Benzothiophene Substitution : Thiophene enhances metabolic stability (t1/2 > 4 hours in rat liver microsomes) compared to bulkier benzothiophenes .
- Hydrophilicity : Introducing hydroxyl groups (e.g., N-[5-hydroxy-3-(thiophen-2-yl)pentyl] derivatives) improves aqueous solubility but reduces blood-brain barrier penetration .
- SAR Table :
| Modification | Impact on Bioactivity | Reference |
|---|---|---|
| Benzodiazole → Benzoxazole | Reduced antimicrobial activity (MIC ↑2x) | |
| Thiophene → Fluorophenyl | Enhanced cytotoxicity (IC50 ↓40%) |
Advanced: What computational tools are suitable for predicting the compound’s reactivity and stability?
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) : Simulates stability in aqueous vs. lipid environments (e.g., using GROMACS) .
- ADMET Prediction : Tools like SwissADME estimate LogP (2.8–3.5) and CYP450 inhibition risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
